molecular formula C14H11N3O2 B057031 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 116834-08-3

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B057031
CAS No.: 116834-08-3
M. Wt: 253.26 g/mol
InChI Key: UOWVLCHBFVAAQI-UHFFFAOYSA-N
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Description

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid are the cannabinoid receptors hCB1 and hCB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

This compound interacts with its targets by binding to the cannabinoid receptors. The carbonyl oxygen of the compound forms a hydrogen bond with K3.28 (192), while the substituents at the nitrogen fit into a pocket formed by lipophilic residues . This interaction is proposed to account for the high affinity for receptors’ inactive state and the inverse agonist activity .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its ability to inhibit the activity of the cannabinoid receptors. This can lead to a variety of effects, depending on the specific physiological process in which these receptors are involved .

Preparation Methods

The synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions. For example, the synthesis can be carried out in anhydrous tetrahydrofuran with the addition of carbonyldiimidazole under an argon stream . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyrrole rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., argon or nitrogen), and specific catalysts or promoters. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVLCHBFVAAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151533
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116834-08-3
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research paper concerning 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?

A1: The research paper focuses on utilizing this compound and its isomer, 2-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, as starting materials for synthesizing more complex heterocyclic systems. Specifically, the researchers aimed to synthesize derivatives of 1H,4H-pyrazolo[4,3-b]pyrrolizine and 2H,4H-pyrazolo[4,3-b]pyrrolizine. [] They achieved this by first converting the carboxylic acid derivatives into pyrrolidinocarboxamide derivatives. These derivatives were then cyclized to form imminium salts, which were subsequently transformed into ketones. Finally, the ketones were reduced to obtain the desired pyrazolo[4,3-b]pyrrolizine derivatives. []

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